molecular formula C20H15ClFN3O3S B14988108 Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B14988108
M. Wt: 431.9 g/mol
InChI Key: XKCUBMPHRUKEFG-UHFFFAOYSA-N
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Description

Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorinated and fluorinated benzyl thio group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the thio group, and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple the pyrimidine ring with the benzyl thio group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 5-chloro-2-[(2-fluorobenzyl)thio]pyrimidine
  • 4-aminobenzoate derivatives

Uniqueness

Methyl 4-[({5-chloro-2-[(2-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15ClFN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

methyl 4-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H15ClFN3O3S/c1-28-19(27)12-6-8-14(9-7-12)24-18(26)17-15(21)10-23-20(25-17)29-11-13-4-2-3-5-16(13)22/h2-10H,11H2,1H3,(H,24,26)

InChI Key

XKCUBMPHRUKEFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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